Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate
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Overview
Description
Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate: is an organic compound with the molecular formula C₁₁H₂₁IO₄ and a molecular weight of 344.1865 g/mol . This compound is characterized by the presence of an iodinated ethoxy group, which makes it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate typically involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with iodine in the presence of a base . The reaction is carried out under controlled conditions to ensure the selective iodination of the ethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodinated ethoxy group in tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction Reactions: Reduction of the iodinated ethoxy group can lead to the formation of ethoxy derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, and others.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Ethoxy derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various functionalized compounds .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its iodinated ethoxy group is particularly useful in radiolabeling studies and imaging applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate involves its ability to undergo various chemical reactions due to the presence of the iodinated ethoxy group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound is similar in structure but lacks the iodinated ethoxy group.
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: This compound has an amino group instead of the iodinated ethoxy group.
Tert-butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate: This compound has a chloro group instead of the iodinated ethoxy group.
Uniqueness: Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate is unique due to the presence of the iodinated ethoxy group, which imparts distinct reactivity and makes it suitable for specific applications such as radiolabeling and imaging . The iodine atom also enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCSJYWWTTWDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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